1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by the presence of two ethyl groups at the 3 and 5 positions of the pyrrole ring and an ethanone group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diethylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-ethanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with methyl groups instead of ethyl groups.
1-(3,5-Diethyl-1H-pyrrol-2-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(3,5-Diethyl-1H-pyrrol-2-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of ethyl groups at the 3 and 5 positions enhances its lipophilicity and may influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3,5-diethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8-6-9(5-2)11-10(8)7(3)12/h6,11H,4-5H2,1-3H3 |
InChI Key |
CVLZYEMRSYARAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N1)C(=O)C)CC |
Origin of Product |
United States |
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